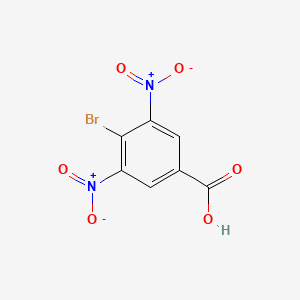

4-Bromo-3,5-dinitrobenzoic acid

Beschreibung

The exact mass of the compound 4-Bromo-3,5-dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3,5-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3,5-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKRKRORVUEWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-52-6 | |

| Record name | 4-Bromo-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utilization of 4-Bromo-3,5-dinitrobenzoic Acid (CAS 577-52-6) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern drug discovery and advanced materials, the strategic selection of molecular scaffolds dictates the success of downstream functionalization. 4-Bromo-3,5-dinitrobenzoic acid (CAS 577-52-6) represents a highly specialized, electron-deficient aromatic building block. Characterized by orthogonal reactive sites—a carboxylic acid for amidation/esterification and a highly activated C4-bromine for Nucleophilic Aromatic Substitution (S_NAr)—this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and field-proven applications in oncology drug development.

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-bromo-3,5-dinitrobenzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The high Topological Polar Surface Area (TPSA) and multiple hydrogen bond acceptors make it a potent moiety for interacting with complex biological targets[1].

Table 1: Key Physicochemical Properties

| Property | Value | Analytical Significance |

| IUPAC Name | 4-bromo-3,5-dinitrobenzoic acid | Standardized nomenclature |

| CAS Number | 577-52-6 | Unique registry identifier |

| Molecular Formula | C₇H₃BrN₂O₆ | Defines stoichiometric ratios |

| Molecular Weight | 291.01 g/mol | Critical for molarity calculations |

| Melting Point | 181 - 182 °C | Indicator of crystalline purity |

| Density (Predicted) | 2.051 g/cm³ | Relevant for phase separations |

| Topological Polar Surface Area | 129 Ų | High polarity; impacts membrane permeability |

| Hydrogen Bond Acceptors | 6 | Strong potential for target protein binding |

Data sourced from 1[1] and 2[2].

Regioselective Synthesis & Mechanistic Causality

The synthesis of 4-bromo-3,5-dinitrobenzoic acid relies on the highly controlled Electrophilic Aromatic Substitution (EAS) of 4-bromobenzoic acid. The success of this reaction is governed by the synergistic directing effects of the pre-existing substituents[3].

Mechanistic Logic

The C1-carboxyl group is an electron-withdrawing meta-director, directing incoming electrophiles to the C3 and C5 positions. Simultaneously, the C4-bromo group, while weakly deactivating via inductive effects, is an ortho/para-director via resonance, also directing electrophiles to the C3 and C5 positions. This perfect regiochemical synergy ensures that nitration occurs exclusively at the desired loci, preventing the formation of unwanted structural isomers 3[3].

Regioselective nitration logic for 4-Bromo-3,5-dinitrobenzoic acid synthesis.

Protocol 1: Electrophilic Aromatic Nitration Workflow

-

Step 1: Electrophile Generation. In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add fuming nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0 °C. Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly reactive nitronium ion (NO₂⁺).

-

Step 2: Substrate Addition. Slowly introduce 4-bromobenzoic acid into the nitrating mixture in small portions, maintaining the temperature below 10 °C. Causality: The initial mononitration is highly exothermic; thermal control prevents oxidative degradation of the aromatic ring.

-

Step 3: Thermal Dinitration. Remove the ice bath and gradually heat the reaction mixture to 80–100 °C for several hours. Causality: The first introduced nitro group strongly deactivates the ring. Elevated thermal energy is mandatory to overcome the high activation barrier for the second nitration event 4[4].

-

Step 4: Quenching and Isolation. Cool the mixture to room temperature and pour it over crushed ice under vigorous stirring. Filter the resulting precipitate under vacuum.

-

Step 5: Purification. Wash the crude solid with copious amounts of cold distilled water to remove residual mineral acids, followed by recrystallization from ethanol to afford the pure product.

Application in Oncology Drug Development

The dual-reactivity of 4-bromo-3,5-dinitrobenzoic acid makes it a privileged scaffold in medicinal chemistry. Recent breakthroughs have utilized its carboxylic acid moiety to synthesize 1,2,4-oxadiazole linked 5-fluorouracil (5-FU) derivatives, which exhibit potent anticancer activity against human cancer cell lines (e.g., MCF-7, MDA MB-231, A549, and DU-145) 5[5].

Workflow for synthesizing 1,2,4-oxadiazole linked 5-FU anticancer agents.

Protocol 2: EDC-Mediated Synthesis of 1,2,4-Oxadiazole Derivatives

-

Step 1: Carboxyl Activation. Dissolve 4-bromo-3,5-dinitrobenzoic acid (1.0 eq) and EDC·HCl (1.5 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes. Causality: EDC reacts with the carboxylate to form an electrophilic O-acylisourea intermediate, priming the carbon center for nucleophilic attack.

-

Step 2: Nucleophilic Addition. Add the 5-fluorouracil amidoxime derivative (1.0 eq) to the mixture and reflux for 2 hours. Causality: The amidoxime nitrogen attacks the O-acylisourea, forming an open-chain O-acylamidoxime intermediate while displacing the water-soluble urea byproduct.

-

Step 3: Solvent Exchange & Base Addition. Evaporate the DCM under reduced pressure. Resuspend the intermediate in absolute ethanol and add sodium acetate (NaOAc, 1.0 eq). Causality: NaOAc neutralizes the HCl salt from EDC and provides the mildly basic conditions necessary to facilitate the subsequent ring closure.

-

Step 4: Dehydrative Cyclization. Reflux the ethanolic mixture for 3 hours. Causality: Thermal conditions drive the intramolecular condensation (loss of H₂O), yielding the thermodynamically stable 1,2,4-oxadiazole heterocycle 5[5].

-

Step 5: Isolation. Cool the reaction to room temperature, pour into ice water, filter the precipitate, and recrystallize to obtain the final anticancer compound (Yield ~37%, Mp: 386–388 °C).

Safety, Handling, and GHS Classification

Due to the presence of multiple nitro groups and a reactive halogen, 4-bromo-3,5-dinitrobenzoic acid must be handled with stringent safety protocols.

-

GHS Classification: Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)[1].

-

Handling Directives: Operations must be conducted within a certified fume hood. Avoid breathing dust/fumes (P261). Contaminated work clothing should not be allowed out of the workplace (P272), and standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory (P280)[2].

References

-

PubChem , 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385, National Institutes of Health. 1

-

Guidechem , 4-BROMO-3,5-DINITROBENZOIC ACID 577-52-6 wiki, Guidechem. 2

-

Benchchem , 5-Bromo-2,4-dinitrobenzoic acid (Related Synthesis Paradigms), Benchchem. 3

-

ChemicalBook , 4-BROMO-3,5-DINITROBENZOIC ACID synthesis, ChemicalBook. 4

-

PMC / NIH , Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents, Bommera et al., BMC Chemistry (2021). 5

Sources

- 1. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Bromo-2,4-dinitrobenzoic acid | Benchchem [benchchem.com]

- 4. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 4-Bromo-3,5-dinitrobenzoic acid

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3,5-dinitrobenzoic Acid

This guide provides a comprehensive technical overview of the molecular structure, properties, and analysis of 4-Bromo-3,5-dinitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound.

Introduction

4-Bromo-3,5-dinitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, two nitro groups, and a carboxylic acid group.[1][2] This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. While its direct applications are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds and energetic materials. This guide will delve into the molecular architecture of 4-Bromo-3,5-dinitrobenzoic acid, drawing upon experimental data from analogous compounds and theoretical predictions to provide a holistic understanding.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3,5-dinitrobenzoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₆ | [3] |

| Molecular Weight | 291.01 g/mol | [3] |

| CAS Number | 577-52-6 | [3] |

| IUPAC Name | 4-bromo-3,5-dinitrobenzoic acid | [3] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents | - |

Molecular Structure and Crystallography

A definitive single-crystal X-ray diffraction study for 4-Bromo-3,5-dinitrobenzoic acid is not publicly available at the time of this writing. However, the crystal structure of the closely related compound, 4-Chloro-3,5-dinitrobenzoic acid (CCDC 642958), provides valuable insights into the expected solid-state conformation.[1][4]

In the crystal structure of 4-Chloro-3,5-dinitrobenzoic acid, the molecule exhibits a nearly planar conformation. The carboxylic acid group is twisted slightly out of the plane of the benzene ring. A key feature of the crystal packing is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a common motif in the crystal structures of carboxylic acids. The nitro groups also participate in intermolecular interactions, further stabilizing the crystal lattice.

Based on this analogous structure, it is highly probable that 4-Bromo-3,5-dinitrobenzoic acid also forms similar hydrogen-bonded dimers in the solid state. The substitution of chlorine with bromine is expected to have a minor impact on the overall molecular geometry and packing, primarily affecting the unit cell dimensions due to the larger van der Waals radius of bromine.

Caption: Synthetic workflow for 4-Bromo-3,5-dinitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dinitrobenzoic Acid (Adapted from a similar procedure)

Disclaimer: This is a generalized protocol adapted from the synthesis of 3,5-dinitrobenzoic acid. [5]It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Bromobenzoic acid

-

Concentrated nitric acid (fuming)

-

Concentrated sulfuric acid

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add 4-bromobenzoic acid to an excess of concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise to the cooled mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it gently (e.g., on a steam bath) for several hours to ensure complete dinitration.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

The crude 4-Bromo-3,5-dinitrobenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

Reactivity and Potential Applications

The reactivity of 4-Bromo-3,5-dinitrobenzoic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide formation. The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. However, the bromine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, providing a handle for further molecular elaboration.

While specific applications of 4-Bromo-3,5-dinitrobenzoic acid are not widely reported, it serves as a potential building block in the synthesis of more complex molecules. Its structural analogue, 4-Bromo-3,5-dimethoxybenzoic acid, is used in the synthesis of pharmaceutical agents. [6]Given the presence of the nitro groups, this compound could also be a precursor for the synthesis of corresponding amino derivatives, which are common intermediates in the preparation of dyes and pharmaceuticals.

Thermal Stability

While no specific TGA/DSC data for 4-Bromo-3,5-dinitrobenzoic acid is publicly available, studies on nitrobenzoic acid isomers indicate that these compounds can undergo exothermic decomposition at elevated temperatures. [2][7]The presence of multiple nitro groups suggests that 4-Bromo-3,5-dinitrobenzoic acid should be handled with care, especially at high temperatures, as rapid heating could lead to uncontrolled decomposition. Thermal analysis (TGA/DSC) would be essential to determine its decomposition temperature and associated enthalpy changes.

Computational Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of 4-Bromo-3,5-dinitrobenzoic acid. Such calculations can be used to predict its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, with the oxygen atoms of the nitro and carboxylic acid groups being electron-rich and the aromatic protons being electron-deficient.

Safety and Handling

Polynitro-aromatic compounds should be handled with caution due to their potential for rapid and exothermic decomposition, especially when heated or subjected to shock. [8]It is crucial to consult the Safety Data Sheet (SDS) before handling this compound. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a cool, dry place away from heat and sources of ignition.

-

Avoiding mixing with strong bases or reducing agents, as this can lead to hazardous reactions.

Conclusion

4-Bromo-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While a complete experimental characterization of its molecular structure is not yet publicly available, a detailed understanding can be constructed through the analysis of analogous compounds and theoretical predictions. This guide has provided a comprehensive overview of its expected structural, spectroscopic, and chemical properties, offering a valuable resource for researchers working with this and related molecules. Further experimental work, particularly single-crystal X-ray diffraction and comprehensive spectroscopic analysis, would be invaluable in fully elucidating the rich chemistry of this compound.

References

-

Dinitrobenzoic Acid TS (CH8002050) - Safety data sheet. (2025). Retrieved from [Link]

- Aziz-ur-Rehman, Helliwell, M., Ali, S., & Shahzadi, S. (2007). 4-Chloro-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1743–o1744.

-

4-Bromo-3,5-Dimethoxybenzoic Acid: A Versatile Research Compound - IT Services. (n.d.). Retrieved from [Link]

- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO.

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved from [Link]

-

Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). Retrieved from [Link]

-

4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377. (n.d.). PubChem. Retrieved from [Link]

-

Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385. (n.d.). PubChem. Retrieved from [Link]

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

1 H (a) and 13 C NMR spectra of 4 (b). (n.d.). ResearchGate. Retrieved from [Link]

-

[FREE] Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. - brainly.com. (2023, June 24). Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Rsc.org. Retrieved from [Link]

-

2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses. Retrieved from [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library.

-

4-Bromo-3-nitrobenzoic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid deriv

- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

- Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). (2011). PubMed.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Uni Halle.

- Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5 - Burke Group. (2018, December 19).

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10). Retrieved from [Link]

- DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. (n.d.). PMC.

-

Benzoic acid, 3,5-dinitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

FTIR, Laser Raman and DFT studies of 3, 5-dinitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

- In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. (2020, January 22). PMC.

- Polynitro aromatic compounds in analytical chemistry I: reaction with ouabain and digitoxin. (n.d.). PubMed.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2025, November 9). Retrieved from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... (n.d.). ResearchGate. Retrieved from [Link]

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. 4-BROMO-3,5-DINITRO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3,5-dinitrobenzoic Acid from 4-Bromobenzoic Acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-bromo-3,5-dinitrobenzoic acid, a valuable intermediate in organic and medicinal chemistry. The synthesis proceeds via the electrophilic aromatic substitution (dinitration) of 4-bromobenzoic acid using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. This document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, emphasizes critical safety protocols, and outlines methods for product characterization. The content is structured to provide both theoretical understanding and practical, field-proven insights for laboratory execution.

Introduction and Strategic Overview

4-Bromo-3,5-dinitrobenzoic acid (CAS No: 577-52-6) is a substituted aromatic carboxylic acid featuring both halogen and nitro functionalities.[1][2] These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. The nitro groups can be readily reduced to amines, providing a pathway to a wide array of derivatives.

The synthesis from 4-bromobenzoic acid is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] The successful execution of this nitration requires a nuanced understanding of substituent effects on the aromatic ring and precise control over reaction conditions to achieve high yield and purity. This guide aims to bridge theoretical principles with a robust, validated experimental workflow.

The Chemistry: Mechanism of Dinitration

The conversion of 4-bromobenzoic acid to 4-bromo-3,5-dinitrobenzoic acid is achieved through a double electrophilic aromatic substitution reaction. The process can be understood by dissecting the generation of the electrophile and the directing effects of the substituents on the aromatic ring.

Generation of the Nitronium Ion Electrophile

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of a strong nitric acid (fuming HNO₃) with an even stronger acid, concentrated sulfuric acid (H₂SO₄), which acts as a catalyst and a dehydrating agent.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and potent nitronium ion.[4] This is the key species that attacks the electron-rich benzene ring.

Substituent Effects and Regioselectivity

The regiochemical outcome of the reaction—the specific placement of the two nitro groups—is dictated by the electronic properties of the substituents already present on the benzene ring: the carboxyl group (-COOH) and the bromine atom (-Br).

-

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and is a meta-director. It deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[6]

-

Bromine Atom (-Br): As a halogen, bromine is also deactivating due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director.[7]

In 4-bromobenzoic acid, these directing effects work in concert. The -COOH group directs incoming electrophiles to the 3- and 5-positions (meta). The -Br group directs to the 2-, 4-, and 6-positions (ortho and para). The positions that satisfy the directing effects of both groups are positions 3 and 5, which are meta to the carboxyl group and ortho to the bromine atom. Furthermore, substitution at the 2- and 6-positions is sterically hindered by the adjacent bulky -COOH group.[8] Consequently, dinitration occurs cleanly at the 3- and 5-positions.

The Substitution Mechanism

The reaction proceeds via the classical Ingold-Hughes mechanism for electrophilic aromatic substitution.[7][9]

-

Electrophilic Attack: A pair of π-electrons from the aromatic ring attacks the nitronium ion (NO₂⁺), forming a C-N bond. This step disrupts the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]

-

Deprotonation: A weak base in the mixture, typically the hydrogensulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group.[5]

-

Rearomatization: The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final substituted product. This process occurs twice to yield the dinitrated product.

Validated Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-3,5-dinitrobenzoic acid on a laboratory scale. Extreme caution must be exercised throughout this procedure.

Materials and Equipment

| Reagent/Material | Grade | CAS Number | Notes |

| 4-Bromobenzoic Acid | ≥98% | 586-76-5 | Starting material. |

| Fuming Nitric Acid (HNO₃) | ≥90% | 7697-37-2 | Highly corrosive and strong oxidizer. |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | 7664-93-9 | Highly corrosive and dehydrating agent. |

| Deionized Water (H₂O) | - | 7732-18-5 | For work-up and washing. |

| 95% Ethanol (EtOH) | Reagent | 64-17-5 | For recrystallization. |

| Ice | - | - | For cooling and quenching. |

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Methodology

PART 1: Reaction Setup and Execution

-

Prepare the Reaction Flask: Place 10.0 g (approx. 0.05 mol) of 4-bromobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add Sulfuric Acid: In a fume hood, carefully and slowly add 50 mL of concentrated sulfuric acid to the flask. Stir the mixture until the 4-bromobenzoic acid is fully dissolved. Some gentle warming may be required. Cool the resulting solution in an ice-water bath to approximately 10-15°C.

-

Add Fuming Nitric Acid: Carefully measure 25 mL of fuming nitric acid. Using a dropping funnel, add the fuming nitric acid dropwise to the stirred sulfuric acid solution over 30-45 minutes. This reaction is highly exothermic. It is critical to maintain the internal temperature of the reaction mixture below 80-90°C using the ice-water bath.[10]

-

Reaction Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, carefully heat the reaction mixture on a steam bath or in a water bath to 100°C for an additional two hours to ensure the completion of the dinitration.

PART 2: Product Isolation and Purification

-

Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.

-

Precipitation: Very slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. This will precipitate the crude 4-bromo-3,5-dinitrobenzoic acid as a pale yellow solid. The dilution process is highly exothermic; perform this step slowly to control the heat generated.

-

Isolation: Allow the slurry to stand for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are no longer acidic (test with pH paper). This step is crucial to remove any residual nitrating mixture.

-

Recrystallization: Transfer the crude, damp solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid.[3] If the solid does not dissolve easily, a small amount of water can be added dropwise to the hot ethanol solution to aid dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromo-3,5-dinitrobenzoic acid.

Safety and Hazard Management: A Trustworthiness Pillar

The use of concentrated and fuming acids necessitates stringent adherence to safety protocols. This is a non-negotiable aspect of the procedure's trustworthiness.

-

Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, acid-resistant gloves (nitrile or neoprene are recommended), a lab coat, and closed-toe shoes must be worn at all times.[11][12]

-

Ventilation: This entire procedure must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive and toxic fumes (NOx) that are evolved during the reaction.[12][13]

-

Handling Acids: Always add acid to other liquids slowly, especially when adding the reaction mixture to water for quenching. Never add water to concentrated acid.[11] Use secondary containment trays when transporting or dispensing acids.

-

Spill Response: An acid spill kit containing a neutralizer, such as sodium bicarbonate, must be readily available.[11] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

-

Waste Disposal: All acidic filtrates and waste must be neutralized carefully before disposal according to institutional and local regulations.

Product Characterization and Data

Confirmation of the product's identity and purity is essential.

Expected Physicochemical Properties

| Property | 4-Bromobenzoic Acid (Reactant) | 4-Bromo-3,5-dinitrobenzoic acid (Product) |

| Molecular Formula | C₇H₅BrO₂ | C₇H₃BrN₂O₆ |

| Molecular Weight | 201.02 g/mol [14] | 291.01 g/mol [1][2] |

| Appearance | White to off-white crystalline solid | Pale yellow to yellow crystalline solid |

| Melting Point | 252-254 °C[15] | 205-207 °C (recrystallized)[10] |

| Theoretical Yield | ~14.48 g (based on 10.0 g starting material) | - |

| Typical Reported Yield | - | 55-65% |

Spectroscopic Verification

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern. For the product, one would expect to see two singlets: one for the two equivalent aromatic protons at positions 2 and 6, and another, more downfield signal for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals corresponding to the different carbon environments in the molecule, confirming the presence of the carboxyl carbon, the carbon bearing the bromine, the carbons bearing the nitro groups, and the carbons with attached protons.[16]

-

FT-IR Spectroscopy: The infrared spectrum will confirm the presence of key functional groups. Expected characteristic peaks include strong absorptions for the N-O stretching of the nitro groups (~1550-1520 cm⁻¹ and ~1350-1320 cm⁻¹), a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), and a C=O stretch for the carbonyl group (~1700 cm⁻¹).

Conclusion

The synthesis of 4-bromo-3,5-dinitrobenzoic acid from 4-bromobenzoic acid is a robust and reproducible procedure when executed with a thorough understanding of the underlying chemical principles and a strict adherence to safety protocols. The directing effects of the bromo and carboxyl substituents synergistically guide the dinitration to the desired positions, resulting in a clean reaction. This guide provides the necessary detail for researchers to confidently perform this synthesis, yielding a valuable chemical intermediate for further elaboration in drug discovery and materials science.

References

-

LibreTexts Chemistry. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Gómez, J. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(15), 5672–5680. Retrieved from [Link]

-

Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

-

Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. Retrieved from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

-

McMaster University. (2018, March 15). Standard Operating Procedure (SOP) Handling Concentrated Acids. Retrieved from [Link]

-

Scribd. (n.d.). Safe Handling of Nitric & Sulfuric Acids. Retrieved from [Link]

-

Columbus Chemical Industries. (2021, December 13). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Brainly.com. (2023, June 24). Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 27). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). SAFE USE OF NITRIC ACID. Retrieved from [Link]

-

Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Retrieved from [Link]

-

Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3,5-dinitrobenzoic acid (C7H3BrN2O6). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dinitrobenzoic acid. Retrieved from [Link]

-

University of Washington. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. westlab.com.au [westlab.com.au]

- 13. ehs.ucr.edu [ehs.ucr.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of 4-Bromo-3,5-dinitrobenzoic Acid: A Comprehensive Technical Guide

As a highly functionalized aromatic building block, 4-bromo-3,5-dinitrobenzoic acid (C₇H₃BrN₂O₆) is a critical intermediate in the synthesis of advanced therapeutics, including 1,2,4-oxadiazole-linked anticancer agents[1]. The presence of multiple strongly electron-withdrawing groups (nitro and carboxyl) alongside a heavy halogen (bromine) creates a unique electronic environment.

This whitepaper provides an authoritative, self-validating framework for the orthogonal spectroscopic characterization of 4-bromo-3,5-dinitrobenzoic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Orthogonal Analytical Workflow

To ensure absolute structural integrity, a multi-modal approach is required. Relying on a single spectroscopic technique introduces blind spots—particularly for highly symmetrical, electron-deficient arenes. The workflow below outlines the logical progression of sample preparation and data acquisition designed to yield a completely self-validating dataset.

Analytical workflow for the orthogonal spectroscopic validation of 4-Bromo-3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent and Acquisition

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is non-negotiable for this compound. The extreme polarity imparted by the dinitro and carboxyl groups renders it poorly soluble in standard solvents like CDCl₃. Furthermore, DMSO-d₆ prevents the rapid proton exchange that would otherwise broaden or completely erase the critical carboxylic acid (-COOH) signal, allowing for full integration.

Structurally, the molecule possesses

Quantitative Data Synthesis

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|---|

| 13.80 - 14.20 | Broad Singlet | 1H | -COOH | Highly deshielded due to strong intermolecular hydrogen bonding and the intense electron-withdrawing effect of the dinitro-aromatic ring. |

| 8.85 - 9.10 | Singlet | 2H | H-2, H-6 | Equivalent protons. Severely deshielded by the combined inductive and resonance effects of the ortho-NO₂, meta-Br, and para-COOH groups. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|

| ~164.5 | Quaternary (C=O) | C-7 (COOH) | Carbonyl carbon; highly deshielded. |

| ~150.2 | Quaternary | C-3, C-5 | Directly attached to the strongly electronegative -NO₂ groups. |

| ~133.0 | Quaternary | C-1 | Attached to the carboxylic acid group. |

| ~127.5 | Methine (CH) | C-2, C-6 | Aromatic carbons bearing protons. |

| ~112.5 | Quaternary | C-4 | Attached to Bromine. The "heavy atom effect" causes relative shielding compared to the C-NO₂ carbons, pushing this signal upfield. |

Vibrational Spectroscopy (FT-IR)

Solid-State Analysis Rationale

Attenuated Total Reflectance (ATR) FT-IR is the preferred method over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the native carboxylic acid O-H signal. ATR allows for direct solid-state analysis, preserving the native centrosymmetric dimer state of the carboxylic acid formed through intermolecular hydrogen bonds.

Quantitative Data Synthesis

Table 3: FT-IR (ATR) Spectral Data

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|

| 3100 - 2800 | Broad, Medium | O-H stretch | Characteristic of carboxylic acid dimers forming strong intermolecular hydrogen bonds. |

| 1710 - 1690 | Sharp, Strong | C=O stretch | Carbonyl stretching frequency, slightly lowered due to hydrogen bonding. |

| 1540 - 1530 | Sharp, Strong | Asymmetric NO₂ | Asymmetric stretching of the nitro groups. |

| 1350 - 1340 | Sharp, Strong | Symmetric NO₂ | Symmetric stretching of the nitro groups. |

| 740 - 720 | Sharp, Medium | C-Br stretch | Heavy halogen stretching occurs in the fingerprint region. |

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics and Isotopic Signatures

The monoisotopic mass of 4-bromo-3,5-dinitrobenzoic acid is exactly 289.91745 Da[2]. Because the molecule contains a highly acidic carboxyl group, Electrospray Ionization in Negative Mode (ESI-) is the most efficient ionization technique, readily yielding the [M-H]⁻ pseudomolecular ion.

Crucially, bromine naturally occurs as two stable isotopes—⁷⁹Br and ⁸¹Br—in a nearly 1:1 ratio. A self-validating mass spectrum for this compound must display a characteristic doublet separated by 2 m/z units with equal intensity.

Quantitative Data Synthesis

Table 4: HRMS (ESI-Negative Mode) Data

| m/z Detected | Isotope | Relative Abundance | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|---|

| 288.9102 | ⁷⁹Br | ~100% | [M-H]⁻ | Deprotonation of the carboxylic acid containing the lighter bromine isotope[2]. |

| 290.9082 | ⁸¹Br | ~98% | [M-H]⁻ | Contains the heavier bromine isotope, demonstrating the classic 1:1 isotopic signature required to confirm the presence of one bromine atom. |

Standardized Experimental Protocols

To guarantee reproducibility and eliminate artifacts, adhere strictly to the following self-validating protocols.

Protocol 1: NMR Sample Preparation and Acquisition

-

Weighing: Transfer 10–15 mg of 4-bromo-3,5-dinitrobenzoic acid into a clean vial.

-

Solubilization: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex until completely dissolved.

-

Transfer: Pipette the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the sample depth is at least 4 cm to prevent shimming errors.

-

Acquisition:

-

¹H NMR: Acquire at 400 MHz using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.

-

¹³C NMR: Acquire at 100 MHz using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds to ensure quaternary carbons (C1, C3, C4, C5, C7) relax sufficiently for detection.

-

Protocol 2: ATR-FTIR Spectroscopy

-

Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry, then acquire a background spectrum (air) to subtract ambient CO₂ and water vapor.

-

Sample Loading: Place 2–3 mg of the solid powder directly onto the center of the diamond crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

Validation: Verify that the baseline is flat; a sloping baseline indicates poor crystal contact or insufficient pressure.

Protocol 3: LC-ESI-HRMS (Negative Ion Mode)

-

Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol.

-

Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Note: While formic acid is an acidifier, the low pKa of the dinitrobenzoic acid ensures it still readily deprotonates in the ESI source, while the buffer maintains sharp chromatographic peak shape.

-

Injection: Inject 2 µL into the LC-HRMS system.

-

Acquisition: Operate the ESI source in negative mode, scanning m/z 100–1000.

-

Validation: Extract the ion chromatogram for m/z 288.9 and 290.9. The protocol is validated if both peaks co-elute perfectly with a 1:1 intensity ratio.

References

-

National Center for Biotechnology Information (PubChem). "4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem".[Link][3]

-

PubChemLite. "4-bromo-3,5-dinitrobenzoic acid (C7H3BrN2O6)". [Link][2]

-

National Institutes of Health (PMC). "Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents".[Link][1]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-bromo-3,5-dinitrobenzoic acid (C7H3BrN2O6) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-Bromo-3,5-dinitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dinitrobenzoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-3,5-dinitrobenzoic acid. We delve into the physicochemical properties of the molecule that govern its solubility, explore the theoretical principles of dissolution, and present analogous quantitative data to inform practical applications. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Solubility in Process and Development

4-Bromo-3,5-dinitrobenzoic acid (C₇H₃BrN₂O₆, MW: 291.01 g/mol ) is a poly-functionalized aromatic compound.[1][2] Its structure, featuring a carboxylic acid, two nitro groups, and a bromine atom, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[3]

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates the efficiency and feasibility of several key industrial processes.

-

Reaction Engineering: Selecting an appropriate solvent to dissolve reactants is fundamental for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the ability to create stable, effective dosage forms.

This guide aims to provide the foundational knowledge and practical methodologies to effectively approach the solubility challenges associated with 4-bromo-3,5-dinitrobenzoic acid.

Molecular Structure and Its Influence on Solubility

The solubility behavior of 4-bromo-3,5-dinitrobenzoic acid is a direct consequence of its molecular architecture. The molecule possesses both highly polar and non-polar regions, leading to a nuanced interaction with different types of solvents.

-

Carboxylic Acid Group (-COOH): This is the most significant polar functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nitro Groups (-NO₂): The two electron-withdrawing nitro groups are highly polar and contribute significantly to the molecule's overall dipole moment. They act as strong hydrogen bond acceptors.

-

Aromatic Ring and Bromine Atom: The benzene ring and the covalently bonded bromine atom form the non-polar backbone of the molecule. These regions interact primarily through weaker London dispersion forces, which are favored in non-polar solvents.

The presence of the strongly acidic carboxylic acid group also implies that the compound will be readily soluble in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) through an acid-base reaction that forms a highly polar and water-soluble carboxylate salt.[4][5]

Diagram: Key Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding between 4-bromo-3,5-dinitrobenzoic acid and a representative polar protic solvent, methanol.

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

4.1. Materials and Equipment

-

Solute: High-purity 4-bromo-3,5-dinitrobenzoic acid.

-

Solvents: Analytical or HPLC-grade organic solvents.

-

Apparatus:

-

Analytical balance (4-decimal place).

-

Glass vials or flasks with PTFE-lined, tight-sealing caps.

-

Constant-temperature orbital shaker or water bath.

-

Calibrated positive displacement pipettes and volumetric flasks.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chosen for solvent compatibility).

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer). [6][7] 4.2. Procedure

-

-

Preparation of Slurries: Add an excess amount of solid 4-bromo-3,5-dinitrobenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is a critical self-validating control, proving that saturation was achieved. [8]2. Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended, though the optimal time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued. [8]4. Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period to permit sedimentation. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Sampling and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant. To avoid disturbing the solid pellet, this is often done with a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to capture any remaining particulates.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute.

-

4.3. Calculation The solubility (S), typically expressed in mg/mL or mol/L, is calculated using the following formula:

S = C_measured × DF

Where:

-

C_measured is the concentration of the diluted sample as determined by the analytical instrument.

-

DF is the dilution factor applied to the supernatant.

Conclusion and Application in Research & Development

A thorough understanding of the solubility of 4-bromo-3,5-dinitrobenzoic acid is paramount for its effective use in scientific and industrial settings. The molecular structure, with its competing polar and non-polar functionalities, dictates a preference for polar organic solvents. While direct quantitative data is sparse, analysis of the close analog 3,5-dinitrobenzoic acid provides a reliable predictive framework. For definitive data, the application of the rigorous shake-flask experimental protocol described herein is strongly recommended. This empirical data is the cornerstone for logical and efficient process development.

Diagram: The Central Role of Solubility in R&D

Caption: Logical relationship between solubility data and key R&D activities.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dinitrobenzoic acid. PubChem. Retrieved from [Link]

-

IndiaMART. (n.d.). Technical Grade 4 Bromo 3 5 Dinitrobenzoic Acid, For Laboratory, Powder. Retrieved from [Link]

-

BioOrg.Chem by AJM. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis. Retrieved from [Link]

-

An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Retrieved from [Link]

-

Wiley Online Library. (2021, December 30). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

- Zhang, X., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

-

ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lifechemicals.com [lifechemicals.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-3,5-dinitrobenzoic Acid: Discovery, Mechanistic Reactivity, and Applications in Advanced Therapeutics

Executive Summary

As a Senior Application Scientist navigating the complexities of aromatic compound derivatization, understanding the precise electronic topology of your building blocks is paramount. 4-Bromo-3,5-dinitrobenzoic acid (CAS: 577-52-6) represents a masterclass in electrophilic and nucleophilic aromatic manipulation. This whitepaper provides an in-depth technical analysis of its historical discovery, the mechanistic causality behind its synthesis, and its modern applications as a highly activated intermediate in the development of targeted oncology drugs.

Historical Genesis: The Blanksma & Verberg Discovery (1934)

The foundation for the utilization of specifically substituted bromo-nitroaromatic compounds was laid in the early 20th century. The definitive synthesis of 4-bromo-3,5-dinitrobenzoic acid was pioneered by Blanksma and Verberg in 1934, published in the Recueil des Travaux Chimiques des Pays-Bas[1]. Their work demonstrated that the sequential nitration of 4-bromobenzoic acid could be precisely controlled despite the severe deactivation of the aromatic ring. By mapping the synergistic directing effects of the bromo and carboxylate groups, they established a synthetic pathway that remains the industrial and academic standard nearly a century later[1].

Physicochemical Profile

To effectively utilize this compound in synthetic workflows, one must understand its baseline physical parameters. The high melting point and polar surface area are indicative of strong intermolecular hydrogen bonding driven by the carboxylic acid and nitro groups.

| Property | Value |

| IUPAC Name | 4-bromo-3,5-dinitrobenzoic acid |

| CAS Number | 577-52-6 |

| Molecular Formula | C₇H₃BrN₂O₆ |

| Molecular Weight | 291.01 g/mol |

| Melting Point | 181-182 °C |

| Topological Polar Surface Area (TPSA) | 129 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Data compiled from verified computational and experimental chemical databases[2].

Mechanistic Causality in Synthesis & Reactivity

Synergistic Directing Effects in Electrophilic Aromatic Substitution

The synthesis of 4-bromo-3,5-dinitrobenzoic acid via the nitration of 4-bromobenzoic acid is a textbook example of cooperative regioselectivity.

-

The Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It is a strict meta-director, pointing incoming electrophiles to the C3 and C5 positions.

-

The Bromine Atom (-Br): Operates as a weakly deactivating group due to its electronegativity (-I) but acts as an ortho/para-director due to lone-pair resonance (+M). For the C4-bromine, the ortho positions are exactly C3 and C5.

Consequently, both substituents synergistically direct the nitronium ions (

Figure 1: Mechanistic workflow of the double nitration of 4-bromobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Once synthesized, the 4-bromo-3,5-dinitrobenzoic acid framework presents a highly unique electronic topology. The aromatic ring is severely electron-deficient due to three powerful EWGs (one -COOH and two -NO₂ groups). This electron depletion reaches its zenith at the C4 position. The flanking nitro groups at C3 and C5 dramatically lower the lowest unoccupied molecular orbital (LUMO) of the ring.

This activates the C4-bromine bond for Nucleophilic Aromatic Substitution (SNAr). Upon attack by a nucleophile, a stabilized anionic Meisenheimer complex is formed. The negative charge is efficiently delocalized into the ortho-nitro groups, facilitating the rapid expulsion of the bromide leaving group under remarkably mild conditions.

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway at the highly activated C4 position.

Application Paradigm: Oncology & Drug Discovery

The unique reactivity profile of 4-bromo-3,5-dinitrobenzoic acid has cemented its utility as a versatile building block in medicinal chemistry[4]. A prominent contemporary application lies in the synthesis of novel anticancer therapeutics.

For instance, researchers have utilized the carboxylic acid moiety of 4-bromo-3,5-dinitrobenzoic acid to synthesize 1,2,4-oxadiazole-linked 5-fluorouracil (5-FU) derivatives[5]. By coupling the acid with amidoximes using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and sodium acetate, the resulting 1,2,4-oxadiazole derivatives exhibited enhanced antiproliferative activity against human cancer cell lines (such as MCF-7, A549, and DU-145) compared to standard 5-FU, overcoming historical clinical limitations like low bioavailability and high toxicity[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3,5-dinitrobenzoic Acid

This protocol is designed as a self-validating system where visual and thermal cues confirm mechanistic progression.

-

Reagent Preparation: Dissolve 10.0 g of 4-bromobenzoic acid in 40 mL of concentrated sulfuric acid (H₂SO₄, 98%). Causality: The H₂SO₄ acts as both the solvent and the dehydrating catalyst necessary to generate the highly electrophilic nitronium ion.

-

Nitronium Ion Generation: Cool the solution to 0-5 °C using an ice-water bath. Slowly add a pre-cooled mixture of fuming nitric acid (HNO₃, 15 mL) and concentrated H₂SO₄ (15 mL) dropwise over 30 minutes. Causality: Strict temperature control prevents runaway exothermic reactions and undesired oxidative cleavage of the aromatic ring.

-

Thermal Activation: Gradually warm the reaction mixture to 80-90 °C and maintain for 3 hours. Causality: While the first nitration proceeds readily at low temperatures, the introduction of the first nitro group severely deactivates the ring. Elevated thermal energy is required to force the second electrophilic attack at C5[3].

-

Quenching and Isolation: Carefully pour the hot mixture over 400 g of crushed ice with vigorous stirring. Causality: The sudden drop in temperature and dilution of the acid forces the highly insoluble 4-bromo-3,5-dinitrobenzoic acid to crash out of solution as a crude solid.

-

Validation: Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol. Validate the product via melting point analysis (expected sharp melt at 181-182 °C)[2].

Protocol B: SNAr Derivatization at the C4 Position

-

Substrate Activation: Dissolve 1.0 eq of 4-bromo-3,5-dinitrobenzoic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: Aprotic polar solvents like DMF do not hydrogen-bond with the incoming nucleophile, thereby maximizing its effective nucleophilicity.

-

Nucleophilic Addition: Add 1.2 eq of the desired nucleophile (e.g., a primary amine) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

-

Reaction Monitoring: Stir at room temperature for 2-4 hours. The extreme activation of the C4 position typically allows SNAr to proceed without external heating. Monitor the disappearance of the starting material via TLC (EtOAc:Hexane).

-

Workup: Dilute the reaction mixture with cold water and acidify slightly with 1M HCl to precipitate the C4-substituted product. Filter and dry under a vacuum.

References

-

Title: 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 Source: PubChem URL: [Link]

-

Title: Cas 586-76-5, 4-Bromobenzoic acid Applications Source: LookChem URL: [Link]

-

Title: Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents Source: ResearchGate URL: [Link]

Sources

- 1. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2,4-dinitrobenzoic acid | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

4-Bromo-3,5-dinitrobenzoic Acid: A Comprehensive Technical Guide for Modern Drug Discovery

An In-depth Exploration of Synthesis, Reactivity, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffolding Molecule

4-Bromo-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and two nitro groups, offers multiple points for chemical modification, making it an ideal scaffold for the construction of complex molecular entities.[3] This guide provides a comprehensive overview of 4-bromo-3,5-dinitrobenzoic acid, from its synthesis and physicochemical properties to its applications in the development of novel therapeutic agents. For drug development professionals, understanding the versatility of this reagent can unlock new avenues for creating diverse chemical libraries and accelerating lead optimization.

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient synthesis of 4-bromo-3,5-dinitrobenzoic acid involves the nitration of 4-bromobenzoic acid.[4] The electron-withdrawing nature of the bromine atom and the carboxylic acid group directs the incoming nitro groups to the meta positions relative to the carboxyl group.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dinitrobenzoic Acid

Materials:

-

4-Bromobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromobenzoic acid to an excess of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution. It is crucial to maintain the low temperature throughout the addition to control the exothermic reaction and prevent unwanted side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude 4-bromo-3,5-dinitrobenzoic acid.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pale yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-Bromo-3,5-dinitrobenzoic acid.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-bromo-3,5-dinitrobenzoic acid is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C7H3BrN2O6 | [4][5] |

| Molecular Weight | 291.01 g/mol | [4][5] |

| Appearance | Yellowish crystalline solid | [6] |

| Melting Point | 204-206 °C | [7] |

| CAS Number | 577-52-6 | [4][5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the carbon atoms bearing the nitro groups, the carbon atom attached to the bromine, and the aromatic CH carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C-Br stretch, and the symmetric and asymmetric stretches of the nitro groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[8]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-bromo-3,5-dinitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the aromatic bromine, and the two nitro groups. This trifecta of reactivity makes it a powerful tool in combinatorial chemistry and targeted synthesis.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide variety of side chains and the coupling to other molecules.

-

Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular frameworks.

-

Nitro Groups: The nitro groups can be reduced to amino groups, which can then be further functionalized. This opens up possibilities for creating derivatives with diverse biological activities.[9]

Visualization of Reactivity and Derivatization

Caption: Potential derivatization pathways for 4-Bromo-3,5-dinitrobenzoic acid.

Case Study: A Building Block for Cruzain Inhibitors in Chagas Disease Treatment

A significant application of 4-bromo-3,5-dinitrobenzoic acid and its derivatives is in the development of inhibitors for cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease.[10][11] The development of potent and selective cruzain inhibitors is a promising strategy for the treatment of this neglected tropical disease.[12][13]

Derivatives of 4-bromo-3,5-dinitrobenzoic acid have been used to synthesize various heterocyclic compounds that have shown promising inhibitory activity against cruzain.[14] The ability to readily modify the core structure allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Workflow for the Synthesis of a Hypothetical Cruzain Inhibitor

Caption: A generalized synthetic route to a potential cruzain inhibitor.

Safety and Handling

4-Bromo-3,5-dinitrobenzoic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. GHS hazard statements indicate that it may cause an allergic skin reaction.[5] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

4-Bromo-3,5-dinitrobenzoic acid is a versatile and valuable reagent for drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined building blocks will be crucial in the efficient design and synthesis of next-generation drugs.[15] The applications of this compound, particularly in the development of treatments for parasitic diseases, highlight its potential to contribute to global health. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold and exploring its utility in the synthesis of other classes of bioactive compounds.

References

Sources

- 1. Pannellum [its.uark.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-BROMO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 118-97-8: 4-Chloro-3,5-dinitrobenzoic acid [cymitquimica.com]

- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - 4-bromo-3,5-dinitrobenzoic acid (C7H3BrN2O6) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 10. Design, synthesis, and biochemical evaluation of novel cruzain inhibitors with potential application in the treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of potential inhibitors of the cysteine proteases cruzain and rhodesain designed by molecular simplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Substituted Dinitrobenzoic Acids: A Technical Guide to Applications in Drug Discovery and Analytical Chemistry

Executive Summary